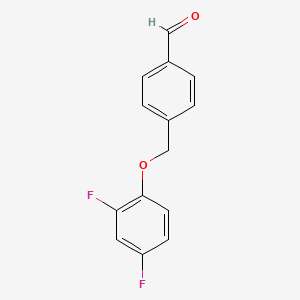
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound’s structure includes a phenyl ring substituted with fluoro and trifluoromethyl groups, along with a hydroxyl group attached to a tertiary carbon.
Preparation Methods
The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzene.
Lithiation and Trapping: The phenyl ring is lithiated using a strong base like n-butyllithium, followed by trapping with an electrophile to introduce the hydroxyl group.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
Trifluoromethylpyridine: This compound is used in pest control and shares the trifluoromethyl functional group, highlighting its importance in agrochemicals.
Trifluoromethylphenylboronic Acid: Used in organic synthesis, this compound demonstrates the versatility of trifluoromethyl-substituted phenyl rings in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in diverse applications.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O/c1-10(2,16)6-7-3-8(11(13,14)15)5-9(12)4-7/h3-5,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQVNSMFRRWNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC(=C1)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998586.png)
![1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998589.png)



![2-[(sec-Butyloxy)methyl]-4-fluorothiophenol](/img/structure/B7998633.png)

![1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998644.png)


![O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate](/img/structure/B7998665.png)
![4-[(Diethylamino)methyl]thiophenol](/img/structure/B7998672.png)

